molecular formula C12H18N2O3S B14846942 N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide

Cat. No.: B14846942
M. Wt: 270.35 g/mol
InChI Key: IHDYAZDWZXZAND-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and isopropyl groups.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a nucleophilic substitution reaction, where a suitable sulfonamide reagent reacts with the pyridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-propan-2-ylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)11-12(14-18(3,15)16)10(6-7-13-11)17-9-4-5-9/h6-9,14H,4-5H2,1-3H3

InChI Key

IHDYAZDWZXZAND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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